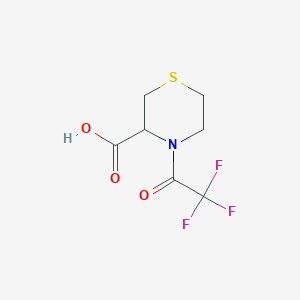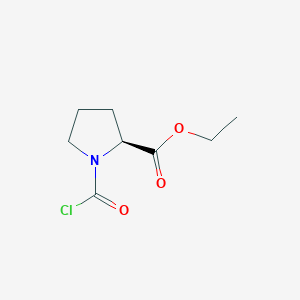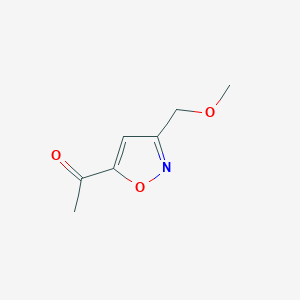![molecular formula C24H30N4O4 B12867720 (2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic molecule featuring a biphenyl core substituted with dimethoxy groups and linked to two pyrrolidine-2-carboxamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) typically involves several key steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction is usually catalyzed by palladium complexes under basic conditions.
-
Introduction of Dimethoxy Groups: : The dimethoxy groups are introduced via electrophilic aromatic substitution, using methoxy-containing reagents such as dimethyl sulfate or methanol in the presence of a strong acid catalyst.
-
Attachment of Pyrrolidine-2-carboxamide Moieties: : The final step involves the coupling of the biphenyl core with pyrrolidine-2-carboxamide units. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the amide bonds, potentially converting them to amines under strong reducing conditions.
-
Substitution: : The biphenyl core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study protein-ligand interactions, given its potential to form stable complexes with various biomolecules.
Medicine
Medically, the compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional versatility.
作用機序
The mechanism of action of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the pyrrolidine-2-carboxamide moieties can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide): shares similarities with other biphenyl derivatives and pyrrolidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a biphenyl core with dimethoxy groups and pyrrolidine-2-carboxamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H30N4O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-N-[3-methoxy-2-[2-methoxy-6-[[(2S)-pyrrolidine-2-carbonyl]amino]phenyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-19-11-3-7-15(27-23(29)17-9-5-13-25-17)21(19)22-16(8-4-12-20(22)32-2)28-24(30)18-10-6-14-26-18/h3-4,7-8,11-12,17-18,25-26H,5-6,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)/t17-,18-/m0/s1 |
InChIキー |
DFBWYDFYFULZRK-ROUUACIJSA-N |
異性体SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H]4CCCN4 |
正規SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)C3CCCN3)NC(=O)C4CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)


![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)



![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)

